4-Formyl-3-methoxybenzonitrile

Catalog No.
S1902183
CAS No.
21962-45-8
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formyl-3-methoxybenzonitrile

CAS Number

21962-45-8

Product Name

4-Formyl-3-methoxybenzonitrile

IUPAC Name

4-formyl-3-methoxybenzonitrile

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4,6H,1H3

InChI Key

ZXENVSJZOHXCKL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C#N)C=O

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C=O

The exact mass of the compound 4-Formyl-3-methoxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Formyl-3-methoxybenzonitrile (CAS 21962-45-8) is a trifunctional aromatic building block featuring precisely positioned formyl, methoxy, and nitrile groups. This specific arrangement makes it a valued intermediate in multi-step organic synthesis, most notably as a central building block in the industrial-scale production of the non-steroidal mineralocorticoid receptor antagonist, Finerenone. [1] Its utility stems from the differential reactivity of its functional groups, enabling selective chemical transformations required in the synthesis of complex pharmaceutical agents.

Direct substitution of 4-Formyl-3-methoxybenzonitrile with seemingly similar analogs often fails due to increased process complexity and inferior downstream performance. For instance, initiating a synthesis from a common bulk chemical like isovanillin requires a demanding multi-step sequence, including harsh nitration reactions, to install the necessary nitrogen functionality, complicating the overall process. [1] Alternatively, using a simpler analog like 4-cyanobenzaldehyde, which lacks the 3-methoxy group, fundamentally alters the electronic properties of the aromatic ring. This change impacts not only the reactivity of the formyl group in key cyclization or condensation steps but also eliminates a structural motif often crucial for the biological activity of the final target molecule. Therefore, the specific 1,3,4-substitution pattern is frequently essential for both synthetic route efficiency and end-product efficacy.

Enables High Purity (>99%) Material Suitable for Pharmaceutical Synthesis via a Scalable Route

Procuring 4-Formyl-3-methoxybenzonitrile directly circumvents process limitations associated with its de novo synthesis from precursors like 3-methoxy-4-methylbenzonitrile. Patented industrial methods for its preparation describe a process that delivers the final aldehyde in very high chemical purity (>99%). [1] This avoids issues documented in other synthetic routes, such as the use of hazardous reagents (e.g., manganese dioxide) that create difficult-to-handle waste streams or require expensive chromatographic purification, making those alternatives unsuitable for multi-ton scale production. [1]

Evidence DimensionProduct Purity & Process Scalability
Target Compound Data>99% chemical purity via a scalable, chromatography-free process.
Comparator Or BaselineAlternative literature syntheses requiring MnO2 oxidation or chromatographic purification.
Quantified DifferenceAchieves pharmaceutical-grade purity while avoiding reagents and techniques that are not viable for industrial upscaling.
ConditionsIndustrial synthesis process as described in patent literature.

This ensures lot-to-lot consistency and GMP (Good Manufacturing Practice) compliance, which is a critical procurement requirement for API intermediates.

Precursor Efficiency: Bypasses Harsh Nitration Steps Required When Starting from Isovanillin

When synthesizing complex nitrogen-containing heterocycles like quinazolines, a common alternative starting material is the inexpensive bulk chemical isovanillin. However, this route necessitates a lengthy pathway involving protection, cyanation, and a harsh nitration step to introduce the required amino group precursor. [1] Using 4-Formyl-3-methoxybenzonitrile provides the correctly positioned nitrile group from the outset, completely avoiding the need for hazardous nitrating agents and subsequent reduction steps, thereby streamlining the synthesis.

Evidence DimensionSynthetic Route Efficiency & Safety
Target Compound DataDirect use of existing nitrile functionality.
Comparator Or BaselineRoute from isovanillin requiring a nitration step (e.g., using nitric acid/sulfuric acid).
Quantified DifferenceReduces the synthesis by at least two high-risk steps (nitration, reduction), improving process safety and reducing chemical waste.
ConditionsSynthesis of 2-amino-benzonitrile intermediates for quinazoline construction.

This significantly simplifies process development, improves worker safety, and reduces the environmental burden, leading to lower overall manufacturing costs.

Moiety-Critical Performance: The 3-Methoxy Group is Essential for Bioactivity in Quinazoline-Based Inhibitors

In the development of APIs such as 4-anilinoquinazoline derivatives for anti-cancer applications, substituents on the quinazoline core are critical for biological activity. The methoxy group, as part of the 4-formyl-3-methoxyphenyl moiety, plays a key role in target binding and modulating the pharmacological properties of the final molecule. [1] Substituting this compound with a simpler analog lacking the methoxy group, such as 4-cyanobenzaldehyde, would produce a structurally distinct final compound with a high probability of diminished or nonexistent biological efficacy.

Evidence DimensionDownstream Biological Performance
Target Compound DataFinal product contains the 3-methoxy-substituted phenyl ring, a known feature in bioactive quinazolines.
Comparator Or BaselineHypothetical final product derived from 4-cyanobenzaldehyde, lacking the methoxy group.
Quantified DifferenceInclusion of the methoxy group is a key element of the structure-activity relationship (SAR) for this class of inhibitors.
ConditionsDevelopment of quinazoline-based kinase inhibitors.

For medicinal chemistry and drug discovery programs, procuring the correctly substituted intermediate is non-negotiable to ensure the final compound meets the required biological activity profile.

GMP-Grade Key Starting Material for Finerenone Manufacturing

This compound's primary industrial use is as a direct, high-purity precursor in the GMP-compliant synthesis of Finerenone. Its availability via scalable, chromatography-free methods makes it the material of choice for large-scale pharmaceutical production where quality and consistency are paramount. [1]

Efficient Synthesis of Substituted Quinazoline Scaffolds

Ideal for process development chemists seeking to construct substituted quinazolines or related N-heterocycles. Using this intermediate provides a more direct and safer route, bypassing the harsh nitration and reduction steps often required when starting from more basic materials like isovanillin. [2]

Scaffold for Medicinal Chemistry Programs Targeting Kinases

For use in drug discovery programs where the 3-methoxy-substituted phenyl moiety is a desired pharmacophore for target engagement. It allows medicinal chemists to reliably synthesize analogs based on established bioactive scaffolds, such as 4-anilinoquinazolines, without the risk of losing potency by using a non-methoxylated analog. [3]

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21962-45-8

Wikipedia

4-Cyano-2-methoxybenzaldehyde

Dates

Last modified: 08-16-2023

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